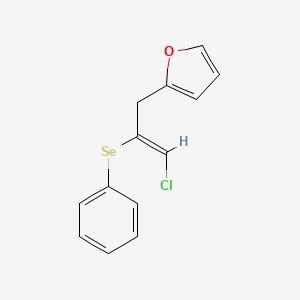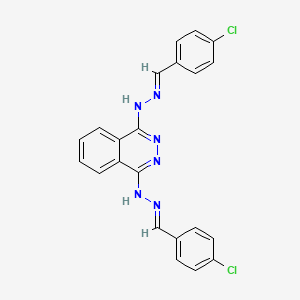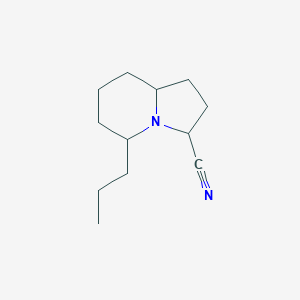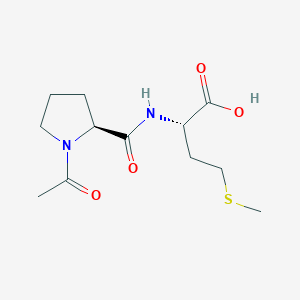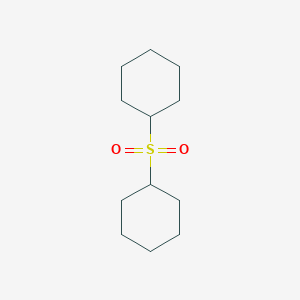
Sulfonyldicyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonyldicyclohexane: is an organic compound with the molecular formula C₁₂H₂₂O₂S It is characterized by the presence of a sulfonyl group (-SO₂-) linking two cyclohexane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulfonyldicyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexane with sulfur dioxide in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the oxidation of dicyclohexyl sulfide using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Sulfonyldicyclohexane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Substitution: The hydrogen atoms on the cyclohexane rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Halogenated or alkylated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Sulfonyldicyclohexane is used as a building block in organic synthesis
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as probes for studying sulfonyl group interactions in biological systems.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory agents or as components in drug delivery systems.
Industry: In industrial applications, this compound is used as an intermediate in the production of polymers, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of sulfonyldicyclohexane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. Additionally, the cyclohexane rings provide a hydrophobic environment that can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Dicyclohexyl Sulfide: Similar structure but lacks the sulfonyl group.
Cyclohexyl Sulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl group.
Cyclohexyl Sulfate: Contains a sulfate group instead of a sulfonyl group.
Uniqueness: Sulfonyldicyclohexane is unique due to the presence of the sulfonyl group linking two cyclohexane rings. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications. The combination of the sulfonyl group’s reactivity and the cyclohexane rings’ stability provides a versatile platform for chemical modifications and functionalization.
Propiedades
Número CAS |
28797-07-1 |
|---|---|
Fórmula molecular |
C12H22O2S |
Peso molecular |
230.37 g/mol |
Nombre IUPAC |
cyclohexylsulfonylcyclohexane |
InChI |
InChI=1S/C12H22O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |
Clave InChI |
MZUPWNMULGRONZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)S(=O)(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


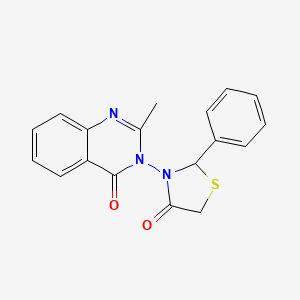

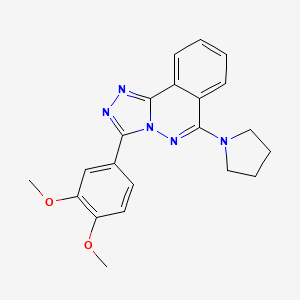
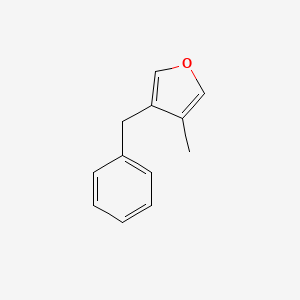
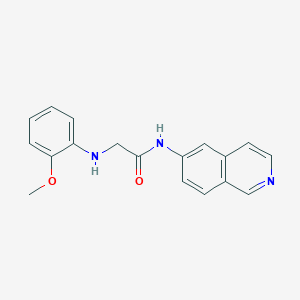

![5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one](/img/structure/B15214067.png)
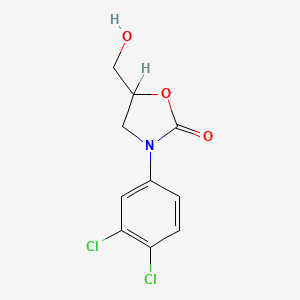
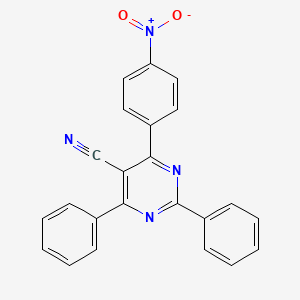
![2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol](/img/structure/B15214101.png)
